N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride
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Overview
Description
The compound "N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride" is a structurally complex molecule that likely exhibits a range of biological activities due to its heterocyclic core and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their potential pharmacological applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with a lead structure such as 4,5,6,7-tetrahydrothieno-pyridine (THTP) and introducing various substituents to enhance biological activity. For example, the synthesis of 5-substituted THTP derivatives involves the incorporation of different substituents at the nitrogen of the thienopyridine ring, which can significantly modify the biological activities of these compounds . Similarly, the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides involves the preparation of a series to determine the effects of substituents on antiallergic activity .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For instance, the crystal structure analysis and spectral investigations of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, were performed using X-ray diffraction and DFT calculations, which showed strong agreement with experimental data . These techniques are crucial for confirming the molecular geometry and electronic properties of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is influenced by their functional groups and molecular structure. For example, N-1-Naphthyl-3-oxobutanamide reacts with various reagents to yield a range of heterocyclic compounds, including thieno[2,3-b]pyridine derivatives, demonstrating the versatility of such compounds in chemical synthesis . The reactivity is also explored in the context of biological applications, such as the selective inhibition of human aldosterone synthase by N-(Pyridin-3-yl)benzamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, including solubility, melting point, and stability, are determined by their molecular structure. The electronic properties, such as excitation energies and dipole moments, are computed using methods like TDDFT, which are essential for understanding the interaction of these compounds with biological targets . Additionally, the non-linear optical (NLO) properties of these compounds can be investigated to explore their potential applications in materials science .
Scientific Research Applications
Anticonvulsant Activities
Research conducted by Ohkubo et al. (1996) explored the synthesis and evaluation of novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds for their anticonvulsant activity. This study revealed significant anticonvulsant properties in some synthesized compounds, which can contribute to the development of new treatments for seizures (Ohkubo et al., 1996).
Antimicrobial Activity
Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized and assessed the antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. The research highlighted the potential of these compounds in combating microbial infections (Gad-Elkareem et al., 2011).
Anticholinesterase Properties
A study by Pietsch, Nieger, and Gütschow (2007) investigated N-benzyltetrahydropyrido-anellated thiophene derivatives for their anticholinesterase properties. These findings are significant in the context of diseases like Alzheimer's, where cholinesterase inhibitors play a therapeutic role (Pietsch et al., 2007).
Anticancer Activity
Rao, Rao, and Prasad (2018) conducted research on the synthesis of 4,5,6,7-tetrahydrothieno-pyridine derivatives and evaluated their anticancer activity. The study highlighted the potential use of these compounds in cancer treatment (Rao et al., 2018).
Antipsychotic Potential
A study by Norman, Navas, Thompson, and Rigdon (1996) synthesized heterocyclic analogues of known compounds to evaluate their potential as antipsychotic agents. This research contributes to the understanding of how structural variations in these compounds can influence their therapeutic efficacy (Norman et al., 1996).
Mechanism of Action
Mode of Action
Based on its structure, it is possible that it could bind to certain proteins or receptors, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to impact various pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. Potential effects could range from changes in cell signaling and function to alterations in gene expression .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details on how these factors influence the action of this compound are currently unknown .
Future Directions
properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS.ClH/c25-15-21-20-13-14-27(16-19-9-5-2-6-10-19)17-22(20)29-24(21)26-23(28)12-11-18-7-3-1-4-8-18;/h1-10H,11-14,16-17H2,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJIABLUZGGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CCC3=CC=CC=C3)C#N)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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